1-(3-chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole
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Overview
Description
1-[(3-Chlorophenyl)methyl]-2-[(pyrrolidin-1-yl)methyl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a chlorophenyl group, a pyrrolidine ring, and a benzodiazole core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-chlorophenyl)methyl]-2-[(pyrrolidin-1-yl)methyl]-1H-1,3-benzodiazole typically involves multiple steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with formic acid or its derivatives.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction using 3-chlorobenzyl chloride and a suitable catalyst such as aluminum chloride.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is attached through a nucleophilic substitution reaction, where the benzodiazole derivative reacts with pyrrolidine in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Chlorophenyl)methyl]-2-[(pyrrolidin-1-yl)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodiazole core or the chlorophenyl group, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation Products: Benzodiazole oxides.
Reduction Products: Reduced benzodiazole derivatives.
Substitution Products: Various substituted benzodiazoles depending on the reagents used.
Scientific Research Applications
1-[(3-Chlorophenyl)methyl]-2-[(pyrrolidin-1-yl)methyl]-1H-1,3-benzodiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methyl]-2-[(pyrrolidin-1-yl)methyl]-1H-1,3-benzodiazole involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites or allosteric sites, modulating the activity of these targets. Pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-[(3-Chlorophenyl)methyl]-1H-1,3-benzodiazole: Lacks the pyrrolidine ring, which may affect its biological activity.
2-[(Pyrrolidin-1-yl)methyl]-1H-1,3-benzodiazole: Lacks the chlorophenyl group, which may influence its pharmacokinetic properties.
1-[(3-Methylphenyl)methyl]-2-[(pyrrolidin-1-yl)methyl]-1H-1,3-benzodiazole: Substitution of the chlorophenyl group with a methylphenyl group, potentially altering its reactivity and biological effects.
Uniqueness: 1-[(3-Chlorophenyl)methyl]-2-[(pyrrolidin-1-yl)methyl]-1H-1,3-benzodiazole is unique due to the combination of the chlorophenyl group and the pyrrolidine ring, which may confer distinct pharmacological properties and enhance its potential as a therapeutic agent.
Properties
Molecular Formula |
C19H20ClN3 |
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Molecular Weight |
325.8 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)benzimidazole |
InChI |
InChI=1S/C19H20ClN3/c20-16-7-5-6-15(12-16)13-23-18-9-2-1-8-17(18)21-19(23)14-22-10-3-4-11-22/h1-2,5-9,12H,3-4,10-11,13-14H2 |
InChI Key |
JVRNSEACVQYEOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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